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Compound of Interest

Compound Name: Methyl Rosmarinate

Cat. No.: B1631085

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for methyl
rosmarinate, a derivative of the naturally occurring polyphenol rosmarinic acid. The following
sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the
experimental protocols used for their acquisition, and a generalized workflow for such
spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure
of a material. The following tables summarize the *H and 3C NMR spectral data for methyl
rosmarinate.

1H NMR Data

The *H NMR spectrum provides information about the hydrogen atoms in a molecule. The data
presented below was acquired in Deuterated Dimethyl Sulfoxide (DMSO-ds).
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

9.59 S - 1H
9.19 s - 1H
8.79 S - 2H
7.49 d 15.9 1H
7.07 d 2.2 1H
7.03 dd 8.2,21 1H
6.78 d 8.1 1H
6.67—6.63 m - 2H
6.51 dd 8.0,2.1 1H
6.27 d 15.9 1H
5.13 dd 7.7,5.1 1H
3.64 S - 3H
3.02-2.91 m - 2H

s: singlet, d: doublet, dd: doublet of doublets, m: multiplet Source:[1]

3C NMR Data

The 3C NMR spectrum provides information about the carbon skeleton of a molecule. The data
below was also acquired in DMSO-ds.[1]
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Chemical Shift (6) ppm

170.40

166.35

149.21

146.82

146.08

145.46

144.60

127.10

125.75

122.16

120.53

117.14

116.23

115.90

115.44

113.31

73.27

52.45

36.66

Source:[1]

Mass Spectrometry (MS) Data
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The data below was obtained using electrospray ionization (ESI) in negative ion mode.

Precursor lon [M-H]~ (m/z) Fragmentation lons (m/z)

175.0403 (100%), 357.0610 (61%), 198.0477
(33%), 179.0367 (22%), 135.0465 (11%)

373.09453

Source:[2]

Additional mass spectrometry data shows a precursor ion of [M-H]~ at m/z
373.0930646700628 and [M+CI]~.[3] Another source reports a [M-H]~ ion at m/z 359.0775 with
fragments at 197.0466, 179.0360, 161.0252, and 135.0459.[4]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following
methodologies:

NMR Spectroscopy

Samples of methyl rosmarinate were dissolved in DMSO-ds for analysis.[1] The spectra were
recorded on a Bruker Advance Nero 600 spectrometer.[1] Other studies have utilized a Bruker
Avance 500 spectrometer for *H (500 MHz) and 13C (125 MHz) NMR analysis.[5]

Mass Spectrometry

The mass spectral data were recorded using an ultra-high-performance liquid chromatography
system coupled with electrospray ionization and quadrupole-time of flight mass spectrometry
(UHPLC-ESI-QTOF-MS).[2] The analysis was performed in negative-ion mode with an ion
spray needle voltage of -4500 V and a drying gas temperature of 600 °C. The collision energy
for QTOF MS was set at 5 eV, and for MS/MS experiments, it was 25 eV.[2] Other analyses
have been performed on a PE Sciex API 3000 triple quadrupole mass spectrometer equipped
with an ion spray turbo source.[5]

Generalized Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural
product like methyl rosmarinate.
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Caption: Workflow for Spectroscopic Analysis of Methyl Rosmarinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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